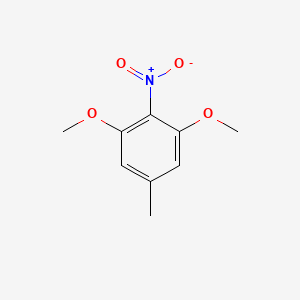![molecular formula C16H13ClOS B13089178 4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089178.png)
4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with thiobenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-3-oxo-2-phenylpropanenitrile: Shares a similar core structure but with different substituents.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Another related compound with a hydroxyl group and different substituents.
Uniqueness
4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C16H13ClOS |
|---|---|
分子量 |
288.8 g/mol |
IUPAC名 |
4-[3-(2-chlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13ClOS/c17-15-4-2-1-3-14(15)16(18)10-9-12-5-7-13(11-19)8-6-12/h1-8,11H,9-10H2 |
InChIキー |
BZGPZIVROUXPBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)C=S)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate](/img/structure/B13089101.png)
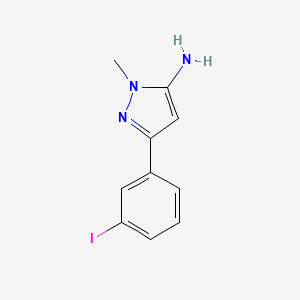

![1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089112.png)
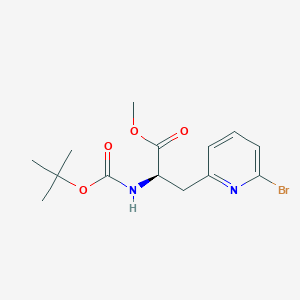
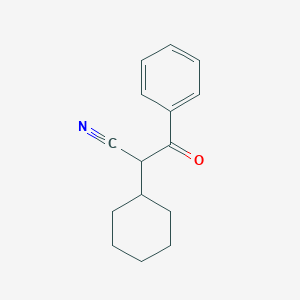

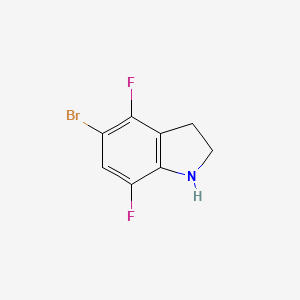
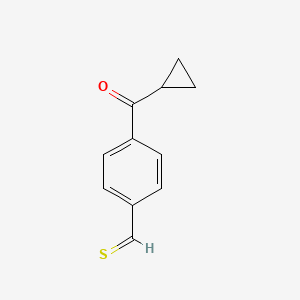
![(R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13089126.png)
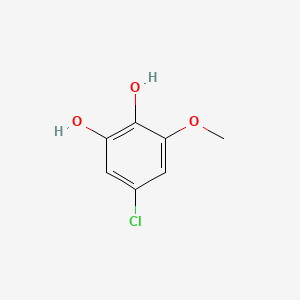
![4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13089135.png)
